molecular formula C8H18Cl2N2 B12100773 1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride

1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride

Cat. No.: B12100773
M. Wt: 213.15 g/mol
InChI Key: OALJGGUGPRKXDD-UHFFFAOYSA-N
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Description

1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol . It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with methylating agents in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include methanol, ethanol, or water.

    Catalysts: Acidic catalysts like hydrochloric acid are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, methanol, and ethanol.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction may yield amine derivatives .

Scientific Research Applications

1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,6-diazaspiro[3.5]nonane: Similar structure but without the dihydrochloride salt.

    1,6-Diazaspiro[3.5]nonane: Lacks the methyl group.

    1-Methyl-1,6-diazaspiro[3.5]nonanedihydrobromide: Similar structure but with bromide instead of chloride.

Uniqueness

1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride is unique due to its specific spirocyclic structure and the presence of both methyl and dihydrochloride groups. These features contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

1-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-4-8(10)3-2-5-9-7-8;;/h9H,2-7H2,1H3;2*1H

InChI Key

OALJGGUGPRKXDD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC12CCCNC2.Cl.Cl

Origin of Product

United States

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